molecular formula C15H14INO B7463692 N-(2,3-dimethylphenyl)-4-iodobenzamide

N-(2,3-dimethylphenyl)-4-iodobenzamide

Cat. No.: B7463692
M. Wt: 351.18 g/mol
InChI Key: ZXBZOVKRUGHZDF-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-4-iodobenzamide is an aromatic amide featuring a benzamide core substituted with an iodine atom at the para position and an N-bound 2,3-dimethylphenyl group. The ortho- and meta-methyl groups on the aniline ring influence molecular conformation, as seen in structurally related compounds (e.g., N-(2,3-dimethylphenyl)-4-methylbenzamide), where steric interactions lead to near-perpendicular dihedral angles between aromatic rings . This compound’s structural features make it relevant in medicinal chemistry and materials science, though direct studies on its applications are sparse in the provided evidence.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBZOVKRUGHZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide typically involves the reaction of 2,3-dimethylaniline with 4-iodobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the dimethylphenyl group play crucial roles in binding to the active site of the target molecule, thereby inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents (Benzamide/Aniline) Key Structural Features Notable Properties/Applications References
N-(2,3-Dimethylphenyl)-4-iodobenzamide 4-I (benzamide); 2,3-dimethyl (aniline) Large iodine atom (para) enhances polarizability; steric hindrance from methyl groups. Potential reactivity in alkylation/arylation. N/A
N-(2,3-Dimethylphenyl)-4-methylbenzamide 4-Me (benzamide); 2,3-dimethyl (aniline) Methyl substituent reduces steric bulk; dihedral angle: 85.9° between rings. Model for conformational studies.
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 4-ethoxymethoxy (benzamide); 2,3-diCl (aniline) Electron-withdrawing Cl groups; ethoxymethoxy enhances solubility. Herbicide (cellulose biosynthesis inhibitor).
N-(2,3-Dimethylphenyl)-2-iodoacetamide (DPIAM) Iodoacetamide (alkylating agent); 2,3-dimethyl (aniline) Iodoacetamide moiety enables cysteine alkylation in proteins. Biochemical tool for studying S-nitrosylation.
N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide Sulfonamide group; 4-Me (aryl) Sulfonamide’s acidity (pKa ~10) vs. benzamide (pKa ~15); stronger hydrogen bonding. Unexpected byproduct in sulfonamide synthesis.

Key Findings

Substituent Effects on Reactivity :

  • The iodine in this compound may act as a leaving group in nucleophilic aromatic substitution, unlike the methyl group in its methylbenzamide analog .
  • Chlorine or sulfonamide substituents (e.g., etobenzanid) enhance electron-withdrawing effects, increasing herbicidal activity .

Conformational Analysis :

  • In N-(2,3-dimethylphenyl)-4-methylbenzamide, the ortho-methyl groups force the aromatic rings into a near-perpendicular arrangement (dihedral angle: 85.9°), reducing π-π stacking . A similar conformation is expected for the iodinated analog, though iodine’s larger size may exacerbate steric interactions.

Hydrogen Bonding and Packing :

  • Benzamides (e.g., 4-methyl derivative) form intermolecular N–H⋯O bonds, creating C(4) chains . Sulfonamides (e.g., double sulfonamide in ) exhibit stronger hydrogen bonding due to the sulfonyl group’s electronegativity, leading to distinct crystal packing.

Biological Relevance :

  • DPIAM’s iodoacetamide group enables cysteine alkylation, a mechanism absent in benzamides but critical for studying post-translational modifications .
  • Chloroacetamides (e.g., alachlor, pretilachlor) target plant lipid synthesis, whereas benzamides like etobenzanid inhibit cellulose biosynthesis .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for N-(2,3-dimethylphenyl)-4-iodobenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 4-iodobenzoic acid derivatives with 2,3-dimethylaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or THF) under inert atmosphere. Optimization involves adjusting stoichiometry, temperature (40–60°C), and reaction time (12–24 hrs). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate high-purity product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3) to confirm aromatic protons and substituent positions.
  • X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for graphical representation of molecular geometry, focusing on dihedral angles between aromatic rings and iodine coordination .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Q. How can thermal stability and degradation profiles of this compound be assessed for experimental handling?

  • Methodological Answer : Perform thermal gravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions (e.g., melting points) and recrystallization behavior. Stability studies in solvents (e.g., DMSO, ethanol) should include UV-Vis spectroscopy to monitor degradation over time under varied pH and temperature .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational molecular modeling and experimental crystallographic data for this compound?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL to adjust torsion angles and atomic displacement parameters (ADPs) during X-ray refinement .
  • Docking Studies : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data. Discrepancies in bond lengths >0.02 Å or angles >2° warrant re-evaluation of force fields or solvent effects in simulations.
  • Validation : Apply the CIF-check tool in PLATON to detect outliers in hydrogen bonding or van der Waals contacts .

Q. How can researchers identify and validate biological targets (e.g., enzymes, receptors) for this compound?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize targets like kinases or GPCRs.
  • In Vitro Assays : Perform competitive binding assays (e.g., fluorescence polarization) with labeled ligands. For enzyme inhibition, use kinetic assays (e.g., Michaelis-Menten plots) to determine IC50_{50} values.
  • Structural Analogues : Compare activity with derivatives (e.g., 4-nitro or 4-methoxy substituents) to establish structure-activity relationships (SAR) .

Q. What experimental approaches are recommended to investigate the compound’s mechanism of action in modulating biochemical pathways?

  • Methodological Answer :

  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated cell lines to identify differentially expressed genes/proteins.
  • Kinase Profiling : Utilize kinase activity arrays (e.g., PamGene) to map inhibition/activation across >300 kinases.
  • Receptor Binding : Radioligand displacement assays (e.g., 125I^{125}I-labeled tracers) to quantify affinity for receptors like serotonin or dopamine receptors .

Q. How can structural modifications enhance the compound’s solubility or bioavailability without compromising activity?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 4-iodo position.
  • Prodrug Design : Link labile groups (e.g., ester or amide) to the benzamide moiety for pH-dependent release.
  • Co-crystallization : Co-formulate with cyclodextrins or lipid-based carriers to improve aqueous solubility. Monitor changes via phase solubility diagrams .

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